

Spectroscopic data for 6-Chloro-2-nitropyridin-3-ol

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Compound of Interest

Compound Name: 6-Chloro-2-nitropyridin-3-ol

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Chloro-2-nitropyridin-3-ol**

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the characterization of **6-Chloro-2-nitropyridin-3-ol** (CAS: 887471-39-8).^[1] As a substituted pyridine, this compound holds potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.^[2] A robust and unambiguous analytical workflow is paramount for researchers in drug development and synthetic chemistry to ensure structural integrity and purity. This document moves beyond a simple data repository, offering a detailed interpretation of expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causal relationships between the molecule's structure and its spectral features, providing field-proven experimental protocols and data interpretation frameworks grounded in authoritative references.

Molecular Profile and Physicochemical Properties

6-Chloro-2-nitropyridin-3-ol is a pyridine ring substituted with three key functional groups: a chloro group at position 6, a nitro group at position 2, and a hydroxyl group at position 3. These substituents create a distinct electronic environment that governs the molecule's reactivity and dictates its unique spectroscopic fingerprint.

6-Chloro-2-nitropyridin-3-ol



A summary of its key computed physicochemical properties is essential for designing analytical protocols, such as selecting appropriate solvents for NMR or mobile phases for LC-MS.

Table 1: Physicochemical Properties of **6-Chloro-2-nitropyridin-3-ol**

Property	Value	Source
Molecular Formula	C ₅ H ₃ ClN ₂ O ₃	PubChem[1]
Molecular Weight	174.54 g/mol	PubChem[1]
Monoisotopic Mass	173.9832197 Da	PubChem[1]
CAS Number	887471-39-8	PubChem[1]
XLogP3	2.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

These properties suggest the molecule is moderately lipophilic and possesses characteristics suitable for oral drug formulation frameworks, although its solubility in aqueous media may be limited.[3]

Mass Spectrometry: The Definitive Mass Signature

2.1 Rationale for Analysis Mass spectrometry is the primary technique for confirming the molecular weight and elemental composition of a synthesized compound. For **6-Chloro-2-nitropyridin-3-ol**, Electrospray Ionization (ESI) is the method of choice due to its ability to generate intact molecular ions from polar, functionalized organic molecules. A critical validation feature will be the observation of the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which provides definitive evidence for the presence of a single chlorine atom.

2.2 Predicted Mass Spectrum High-resolution mass spectrometry (HRMS) will allow for the determination of the exact mass, confirming the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data (ESI)

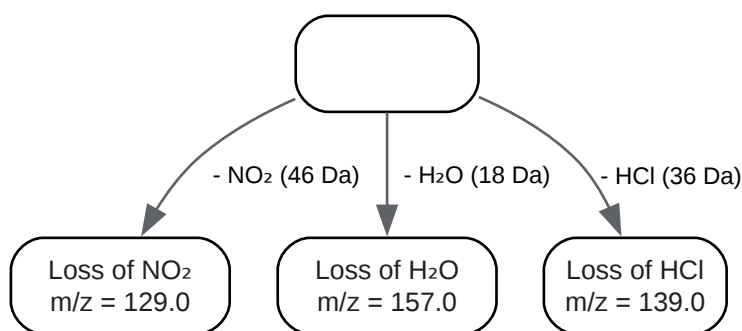
Ion Species	Calculated m/z (³⁵ Cl)	Calculated m/z (³⁷ Cl)	Expected Ratio	Identity
[M+H] ⁺	174.99069	176.98774	~3:1	Protonated Molecule
[M-H] ⁻	172.97544	174.97249	~3:1	Deprotonated Molecule

| [M+Na]⁺ | 196.97264 | 198.96969 | ~3:1 | Sodium Adduct |

A synthesis of the related compound, 6-Chloro-3-hydroxy-2-nitropyridine, reported an LCMS peak at m/z = 173.3, likely corresponding to the [M-H]⁻ ion, which aligns with our predictions.^[4]

2.3 Predicted Fragmentation Pathway Under tandem MS (MS/MS) conditions, the molecular ion will fragment in predictable ways, offering further structural confirmation. Key fragmentation events would likely involve the loss of the nitro group or neutral loss of HCl.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway



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Major fragmentation routes for the protonated molecule.

2.4 Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final

concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap) for analysis.[5]
- Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.
- ESI Source Parameters (Typical):
 - Capillary Voltage: 3.5-4.5 kV
 - Nebulizer Gas (N₂): 1-2 Bar
 - Drying Gas (N₂): 6-8 L/min at 200°C
- Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the mass resolution is sufficient (>10,000) to distinguish isotopic peaks and calculate exact masses.

Infrared (IR) Spectroscopy: Functional Group Identification

3.1 Rationale for Analysis Attenuated Total Reflectance (ATR)-IR spectroscopy is a rapid, non-destructive technique used to identify the key functional groups within a molecule based on their characteristic vibrational frequencies. For **6-Chloro-2-nitropyridin-3-ol**, IR will confirm the presence of the hydroxyl (-OH), nitro (-NO₂), and aromatic (pyridine) moieties.

3.2 Predicted IR Absorption Bands The spectrum will be dominated by strong absorptions from the O-H and N-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3400 - 3200	Strong, Broad	O-H stretch (intermolecular H-bonding)
3100 - 3000	Weak-Medium	Aromatic C-H stretch
1610 - 1580	Medium	C=C / C=N ring stretch
1560 - 1520	Strong	Asymmetric N-O stretch (NO ₂)
1380 - 1340	Strong	Symmetric N-O stretch (NO ₂)
1250 - 1180	Medium-Strong	C-O stretch

| 800 - 600 | Medium-Strong | C-Cl stretch |

The presence of strong bands in the 1560-1520 cm⁻¹ and 1380-1340 cm⁻¹ regions is particularly diagnostic for the nitro group. The broadness of the O-H stretch is indicative of hydrogen bonding in the solid state.

3.3 Experimental Protocol: ATR-IR

- **Instrument Preparation:** Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.
- **Sample Application:** Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.
- **Data Processing:** Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

4.1 Rationale for Analysis NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ^1H NMR will reveal the number and environment of protons, while ^{13}C NMR will identify the carbon skeleton. The combination of these techniques provides an unambiguous structural elucidation.

4.2 Predicted ^1H NMR Spectrum (400 MHz, DMSO- d_6) The choice of DMSO- d_6 as a solvent is strategic; it readily dissolves many polar organic compounds and its residual proton peak does not typically interfere with aromatic signals. It also allows for the observation of exchangeable protons like -OH.

Table 4: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
~10.0 - 11.0	Broad Singlet	-	-OH	The hydroxyl proton is acidic, often broad, and its chemical shift is highly dependent on concentration and temperature.
~8.1 - 8.3	Doublet	~8.4 Hz	H-4	This proton is ortho to the electron-withdrawing nitro group (at C-2 via the ring system) and will be significantly deshielded. It is coupled to H-5.

| ~7.4 - 7.6 | Doublet | ~8.4 Hz | H-5 | This proton is ortho to the chloro group. It is coupled to H-4. The expected ortho coupling constant for pyridinic protons is typically 7-9 Hz.[\[6\]](#)[\[7\]](#) |

4.3 Predicted ^{13}C NMR Spectrum (100 MHz, DMSO- d_6) The ^{13}C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the attached substituents.

Table 5: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment	Rationale
~155 - 160	C-3	The carbon bearing the -OH group will be highly deshielded.
~148 - 152	C-6	The carbon attached to the electronegative chlorine atom will be downfield.
~145 - 149	C-2	The carbon bearing the nitro group is also significantly deshielded.
~125 - 130	C-4	Aromatic CH carbon, deshielded by the adjacent nitro-bearing carbon.

| ~115 - 120 | C-5 | Aromatic CH carbon, influenced by the adjacent chloro-bearing carbon. |

The predicted shifts are based on established substituent effects in pyridine rings.[8] For instance, a hydroxyl group at C-2 in pyridine shifts the C-2 signal upfield, but here at C-3, its effect is combined with the powerful withdrawing nature of the adjacent C-2 nitro group.

4.4 Experimental Protocol: NMR

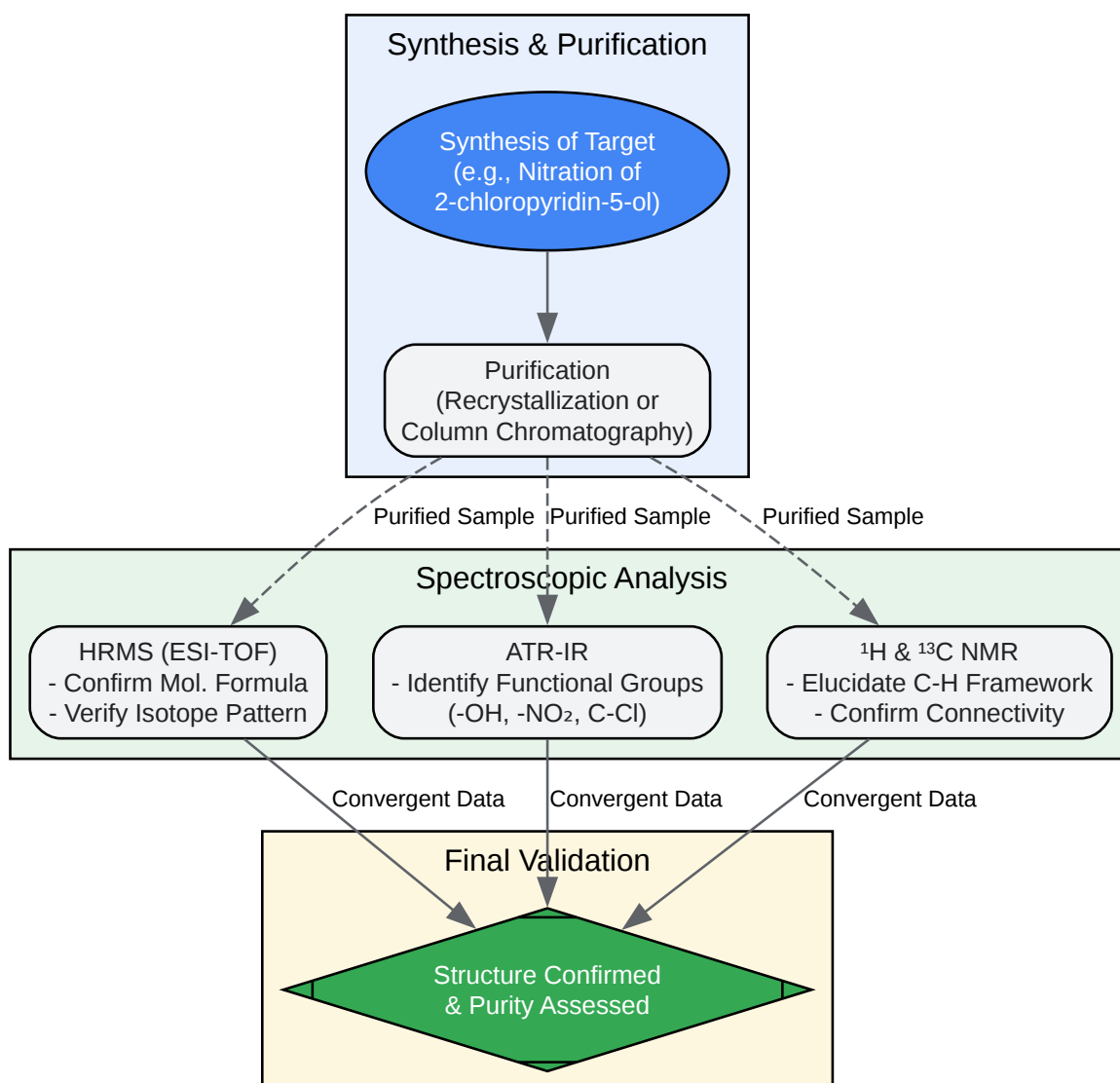
- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.[5]
- **^1H NMR Acquisition:**
 - Acquire a standard one-pulse ^1H spectrum.
 - Set the spectral width to cover a range of -2 to 16 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

- Co-add at least 16 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover 0-200 ppm.
 - Use a sufficient number of scans (e.g., 1024 or more) as ^{13}C has low natural abundance.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the residual solvent peak (DMSO- d_6 at 2.50 ppm) and the ^{13}C spectrum to the solvent peak (DMSO- d_6 at 39.52 ppm).

Integrated Analytical Workflow

A robust characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow below illustrates a self-validating system for confirming the structure and purity of **6-Chloro-2-nitropyridin-3-ol**.

Diagram 3: Comprehensive Spectroscopic Characterization Workflow



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A workflow from synthesis to final structural validation.

Conclusion

The structural elucidation of **6-Chloro-2-nitropyridin-3-ol** is unequivocally achieved through a multi-technique spectroscopic approach. High-resolution mass spectrometry will confirm the elemental composition and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy provides rapid verification of essential functional groups, namely the hydroxyl and nitro moieties. Finally, ^1H and ^{13}C NMR spectroscopy deliver the definitive

blueprint of the molecule's atomic connectivity. The predicted data and protocols within this guide serve as a robust framework for researchers to validate the synthesis and purity of this valuable chemical intermediate, ensuring confidence in subsequent research and development endeavors.

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